4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone
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Overview
Description
4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyridine derivative.
Functional Group Introduction: Introduce the methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions.
Sulfonylation: Introduce the phenylsulfonyl group using sulfonyl chloride in the presence of a base.
Cyclization: Achieve the final pyridinone structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides.
Substitution: Halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-phenyl-2(1H)-pyridinone: Lacks the phenylsulfonyl group.
6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone: Lacks the methyl group.
4-methyl-3-(phenylsulfonyl)-2(1H)-pyridinone: Lacks the phenyl group.
Uniqueness
The presence of the phenylsulfonyl group in 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone may impart unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-6-phenyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-13-12-16(14-8-4-2-5-9-14)19-18(20)17(13)23(21,22)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADWPBKFKNSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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